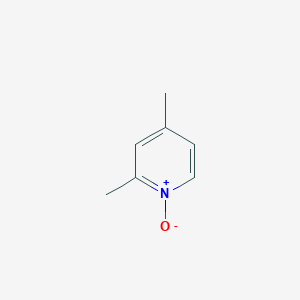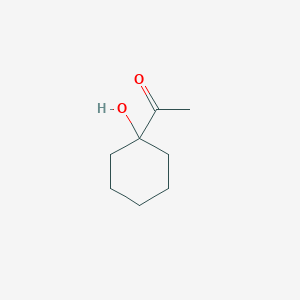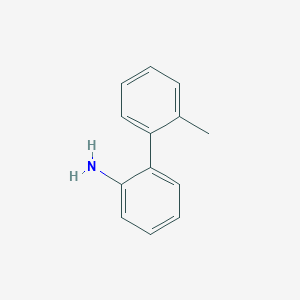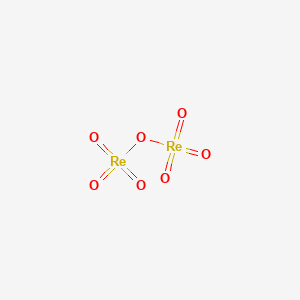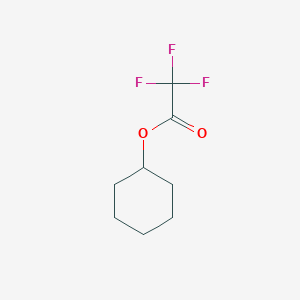
Cyclohexyl trifluoroacetate
Descripción general
Descripción
Cyclohexyl trifluoroacetate (CTFA) is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and other organic solvents. CTFA is a versatile chemical that can be used in a variety of applications, including synthesis, analysis, and research.
Mecanismo De Acción
Cyclohexyl trifluoroacetate is an ester that can undergo hydrolysis in the presence of water or aqueous solutions. The hydrolysis of Cyclohexyl trifluoroacetate yields cyclohexanol and trifluoroacetic acid. The mechanism of action of Cyclohexyl trifluoroacetate is based on its ability to undergo hydrolysis, which makes it a useful reagent in organic synthesis and analysis.
Biochemical and Physiological Effects:
Cyclohexyl trifluoroacetate has no known biochemical or physiological effects in humans or animals. It is considered to be a relatively safe compound when handled properly in a laboratory setting. However, it is important to follow proper safety procedures when handling Cyclohexyl trifluoroacetate, as it can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexyl trifluoroacetate has several advantages for use in laboratory experiments. It is a versatile chemical that can be used in a variety of applications, including synthesis and analysis. It is also relatively easy to synthesize and handle in a laboratory setting. However, Cyclohexyl trifluoroacetate has some limitations as well. It is not a very reactive compound and may require the use of a catalyst or other reagents to facilitate reactions. Additionally, Cyclohexyl trifluoroacetate is not suitable for use in certain types of reactions, such as those that require acidic or basic conditions.
Direcciones Futuras
There are several future directions for the use of Cyclohexyl trifluoroacetate in scientific research. One potential area of research is the development of new synthetic methods using Cyclohexyl trifluoroacetate as a reagent. Another area of research is the investigation of the mechanism of action of Cyclohexyl trifluoroacetate and its derivatives. Additionally, Cyclohexyl trifluoroacetate may have potential applications in the development of new pharmaceuticals or other organic compounds. Further research is needed to explore these and other potential applications of Cyclohexyl trifluoroacetate in scientific research.
Conclusion:
In conclusion, Cyclohexyl trifluoroacetate is a versatile chemical that is widely used in scientific research. It is a useful reagent for the synthesis and analysis of various organic compounds. Cyclohexyl trifluoroacetate has no known biochemical or physiological effects in humans or animals and is considered to be a relatively safe compound when handled properly. However, it is important to follow proper safety procedures when handling Cyclohexyl trifluoroacetate in a laboratory setting. There are several future directions for the use of Cyclohexyl trifluoroacetate in scientific research, including the development of new synthetic methods and the investigation of its mechanism of action.
Aplicaciones Científicas De Investigación
Cyclohexyl trifluoroacetate is widely used in scientific research as a reagent for the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Cyclohexyl trifluoroacetate is also used in the analysis of compounds by gas chromatography-mass spectrometry (GC-MS).
Propiedades
Número CAS |
1549-45-7 |
|---|---|
Nombre del producto |
Cyclohexyl trifluoroacetate |
Fórmula molecular |
C8H11F3O2 |
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
cyclohexyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h6H,1-5H2 |
Clave InChI |
MJNDVDVTLSBDLB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)C(F)(F)F |
SMILES canónico |
C1CCC(CC1)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



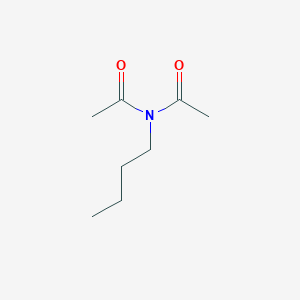
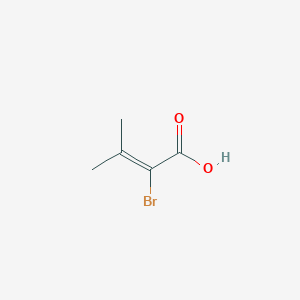


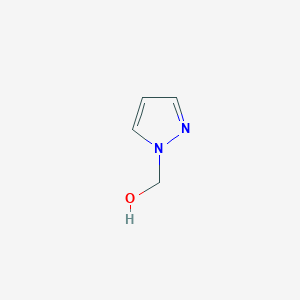
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)

